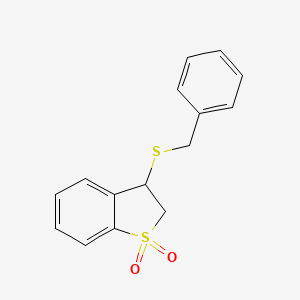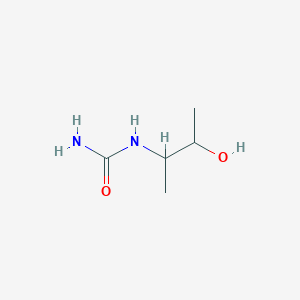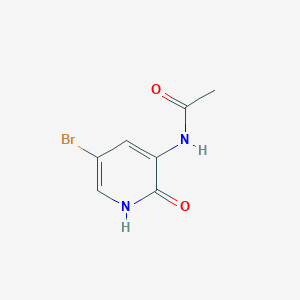
2,3-dimethoxypropyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxypropyl methanesulfonate is an organic compound with the molecular formula C6H14O5S. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Métodos De Preparación
2,3-Dimethoxypropyl methanesulfonate can be synthesized through the reaction of 2,3-dimethoxypropanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maintain product purity and consistency .
Análisis De Reacciones Químicas
2,3-Dimethoxypropyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While it is less common, the compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,3-dimethoxypropanol and methanesulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Dimethoxypropyl methanesulfonate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of certain pharmaceuticals due to its reactivity and functional group compatibility.
Material Science: It is employed in the preparation of specialized materials and coatings.
Biological Studies: Researchers use it to study the effects of methanesulfonate esters on biological systems.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxypropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
2,3-Dimethoxypropyl methanesulfonate can be compared with other methanesulfonate esters such as:
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Isopropyl methanesulfonate
These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and specific applications. The unique structure of this compound, with its two methoxy groups, provides distinct reactivity and solubility characteristics that make it suitable for specific applications .
Propiedades
IUPAC Name |
2,3-dimethoxypropyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S/c1-9-4-6(10-2)5-11-12(3,7)8/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXAOUPZXQXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)






